Vitamin E Nicotinate
Description
Historical Trajectories in Vitamin E and Niacin Research Pertaining to Esterified Forms
The scientific exploration of Vitamin E, a group of fat-soluble compounds known for their potent antioxidant capabilities, has a long history dating back to its discovery in 1922 wikipedia.org. Early research focused on its role in reproduction and its ability to prevent lipid peroxidation wikipedia.orgresearchgate.net. To enhance the stability and shelf-life of the naturally occurring tocopherols (B72186), which are susceptible to oxidation, esterified forms such as α-tocopheryl acetate (B1210297) and α-tocopheryl succinate (B1194679) were developed and became widely used in supplements and cosmetics wikipedia.orgnih.govresearchgate.net. These esterified forms act as prodrugs, being hydrolyzed in the digestive tract to release active α-tocopherol wikipedia.orgresearchgate.netmdpi.comnih.gov.
Concurrently, niacin (Vitamin B3), a water-soluble vitamin, has been recognized for its critical roles in cellular metabolism and energy production, as well as its distinct vasodilatory effects patsnap.com. Research into niacin and its derivatives has explored their impact on lipid profiles and vascular health patsnap.comgoogle.com.
The convergence of research on these two vital compounds led to the investigation of esterified forms that combine the structural elements of both Vitamin E and niacin. α-Tocopheryl Nicotinate (B505614) (TN) emerged as one such compound, representing an ester linkage between α-tocopherol and nicotinic acid researchgate.netmdpi.comsmolecule.compaulaschoice.frmdpi.com. The development of such hybrid molecules aimed to potentially harness the synergistic benefits of both parent compounds, offering enhanced stability and novel biological activities compared to their individual forms. Tocopheryl nicotinate has seen use in certain regions, such as Japan, since 1967, being prescribed for conditions associated with circulatory disturbances ncats.io.
Conceptual Framework of α-Tocopheryl Nicotinate as a Biological Ester
α-Tocopheryl Nicotinate (TN) is chemically defined as an ester formed by the reaction between the hydroxyl group of α-tocopherol, the most biologically active form of Vitamin E, and the carboxylic acid group of nicotinic acid (niacin) researchgate.netmdpi.compatsnap.comsmolecule.compaulaschoice.frmdpi.com. This esterification creates a molecule with a molecular formula of C₃₅H₅₃NO₃ and a molecular weight of approximately 535.8 g/mol ncats.iosigmaaldrich.comdrugbank.comgoogle.com. The linkage involves the chromanol ring of tocopherol and the pyridine (B92270) ring of nicotinic acid, forming a stable compound researchgate.netmdpi.comresearchgate.net.
Table 1: Chemical Properties of α-Tocopheryl Nicotinate
| Property | Value |
| Molecular Formula | C₃₅H₅₃NO₃ |
| Molecular Weight | 535.8002 |
| CAS Number | 43119-47-7 |
| Synonym | Vitamin E Nicotinate |
The esterification of tocopherols, including the formation of TN, is conceptually understood within the framework of prodrug design. Similar to α-tocopheryl acetate and succinate, TN is expected to undergo hydrolysis in the gastrointestinal tract by esterase enzymes, releasing free α-tocopherol and nicotinic acid, which can then be absorbed and utilized by the body wikipedia.orgresearchgate.netmdpi.comnih.gov. However, emerging research also suggests that TN may possess biological activities independent of its role as a precursor to its constituent vitamins mdpi.commdpi.comrsc.org.
The synthesis of α-Tocopheryl Nicotinate can be achieved through several chemical pathways, reflecting the general approaches used for ester synthesis:
Table 2: Synthesis Methods for α-Tocopheryl Nicotinate
| Method | Description |
| Direct Esterification | Utilizes α-tocopherol and nicotinic acid with a catalyst. |
| Electrophilic Reagents | Employs nicotinoyl chloride for a more efficient synthesis. |
| Lipase-Catalyzed Reactions | Uses lipases to facilitate the acylation process under mild conditions. |
| Alternative Routes | Methods such as three-step reactions involving isophytol (B1199701) have been reported. |
These synthetic routes underscore the chemical feasibility of creating this hybrid molecule for research and potential application.
Rationale for Investigating α-Tocopheryl Nicotinate Beyond Parent Compounds
The investigation of α-Tocopheryl Nicotinate extends beyond simply combining the known benefits of Vitamin E and niacin. Several key rationales drive this research:
Synergistic and Unique Biological Activities: The primary motivation is to explore potential synergistic effects arising from the combined presence of Vitamin E's antioxidant properties and niacin's metabolic and vasodilatory functions patsnap.com. Research suggests that TN may exhibit distinct biological activities, potentially offering benefits not achievable by administering the parent compounds separately. For instance, studies indicate that TN may promote vasodilation through mechanisms potentially involving enhanced nitric oxide production, leading to improved blood flow without the characteristic flushing associated with pure nicotinic acid patsnap.comncats.io.
Enhanced Stability and Delivery: Esterification generally confers greater chemical stability to tocopherols compared to their free hydroxyl form, which is prone to oxidation wikipedia.orgnih.govresearchgate.netmdpi.com. This enhanced stability can lead to improved shelf-life and potentially more effective delivery into biological systems. Furthermore, its structure has been noted to facilitate easier penetration into the skin, suggesting utility in topical formulations smolecule.com.
Endogenous Presence and Pathophysiological Significance: Intriguingly, metabolomics studies have identified α-tocopheryl nicotinate as an endogenous compound present in the heart. Significantly, its levels were found to be dramatically reduced in models of heart failure researchgate.netmdpi.comnih.govmdpi.comrsc.org. This endogenous presence and its depletion in disease states suggest that TN may play a specific, independent biological role in cardiac health, warranting further investigation into its mechanisms of action and functional importance beyond its role as a precursor to Vitamin E or niacin mdpi.commdpi.comrsc.org.
Targeted Research Areas: Current research efforts are focused on understanding TN's potential contributions to cardiovascular health, its anti-inflammatory properties, and its specific roles in cellular signaling pathways researchgate.netmdpi.comnih.govsmolecule.commdpi.com. The possibility that TN per se confers biological activities independent of simply serving as a source of active vitamin E or niacin is a significant area of inquiry rsc.org.
These factors collectively highlight the scientific rationale for exploring α-Tocopheryl Nicotinate as a compound with potentially unique properties and applications derived from its dual vitamin origin.
Compound Name Table:
α-Tocopheryl Nicotinate
this compound
Tocopherol Nicotinate
Tocopheryl Nicotinate
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCTZZBYHQMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H53NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860600 | |
| Record name | 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86362-36-9, 16676-75-8 | |
| Record name | 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86362-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086362369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Endogenous Formation of α Tocopheryl Nicotinate
Chemical Synthesis Methodologies of α-Tocopheryl Nicotinate (B505614)
The synthesis of α-tocopheryl nicotinate, an ester formed from α-tocopherol (vitamin E) and nicotinic acid (vitamin B3), can be achieved through several chemical methodologies. smolecule.com These methods primarily involve the esterification of the phenolic hydroxyl group of α-tocopherol with a derivative of nicotinic acid. google.com
Common synthesis routes include:
Reaction with Nicotinoyl Chloride: A prevalent method involves reacting α-tocopherol with nicotinoyl chloride, an activated form of nicotinic acid. google.com This reaction is typically carried out in an organic solvent like toluene, with an acid scavenger such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. google.com
Triphosgene-Mediated Synthesis: This method uses triphosgene (B27547) to activate nicotinic acid, which then reacts with α-tocopherol. google.com The process involves dissolving nicotinic acid and triphosgene in a solvent, followed by the addition of α-tocopherol and an acid scavenger like triethylamine.
Direct Esterification: This approach involves the direct reaction between α-tocopherol and nicotinic acid, usually in the presence of a catalyst to facilitate the condensation reaction. smolecule.comgoogle.com
Transesterification: This method avoids the use of harsh chlorinating agents by reacting a vitamin E ester, such as α-tocopheryl acetate (B1210297), with a nicotinic acid ester, like methyl nicotinate. The reaction is typically conducted at high temperatures with a catalyst such as sodium methoxide.
Lipase-Catalyzed Reactions: Enzymatic synthesis using lipases offers a milder alternative to chemical catalysis for the acylation of α-tocopherol. smolecule.commdpi.com
Oxidative Esterification: A more recent approach involves the oxidative esterification of 3-pyridylaldehyde and tocopherol using an aza-carbene as a catalyst in the presence of an oxidant. google.com
These synthesis methods are summarized in the table below.
| Synthesis Method | Reactants | Key Reagents/Catalysts | Description |
| Reaction with Nicotinoyl Chloride | α-Tocopherol, Nicotinoyl Chloride | Toluene (solvent), Triethylamine or Pyridine (acid scavenger) | An electrophilic acyl substitution where the hydroxyl group of α-tocopherol attacks the carbonyl carbon of nicotinoyl chloride. google.com |
| Triphosgene-Mediated Synthesis | α-Tocopherol, Nicotinic Acid | Triphosgene, Toluene (solvent), Triethylamine (acid scavenger) | In-situ formation of an activated nicotinic acid derivative which then esterifies α-tocopherol. google.com |
| Direct Esterification | α-Tocopherol, Nicotinic Acid | Catalyst | Direct condensation reaction between the alcohol (α-tocopherol) and carboxylic acid (nicotinic acid). smolecule.comgoogle.com |
| Transesterification | α-Tocopheryl Acetate, Methyl Nicotinate | Xylene (solvent), Sodium Methoxide (catalyst) | Exchange of the acyl group of an ester with that of another, driven by high temperature. |
| Oxidative Esterification | 3-Pyridylaldehyde, α-Tocopherol | Aza-carbene (catalyst), Oxidant | A one-step process involving the oxidation of an aldehyde to a carboxylic acid derivative that subsequently esterifies the alcohol. google.com |
Investigation of Endogenous Biosynthesis Pathways of α-Tocopheryl Nicotinate in Biological Systems
While α-tocopheryl nicotinate is available as a chemically synthesized compound, emerging research has provided evidence for its formation within biological systems. nih.govvulcanchem.com
Groundbreaking evidence for the endogenous presence of α-tocopheryl nicotinate comes from metabolomics studies in animal models. nih.govresearchgate.net Researchers conducting metabolomics analyses on rat heart tissues made a significant discovery. mdpi.com They identified the presence of α-tocopheryl nicotinate in the heart tissue of rats that were fed a standard diet containing dl-α-tocopheryl acetate and niacin separately, but not the pre-formed α-tocopheryl nicotinate ester. nih.govmdpi.com This finding strongly indicates that biological systems possess the capability for in vivo esterification of α-tocopherol with nicotinic acid. nih.govvulcanchem.com
Furthermore, these studies revealed a dramatic pathophysiological correlation: the cardiac level of this endogenously formed α-tocopheryl nicotinate was found to be approximately 30-fold lower in rats with experimentally induced heart failure compared to healthy control rats. nih.govmdpi.comresearchgate.net This suggests a potential biological importance for the endogenously synthesized ester in cardiac health. nih.govresearchgate.net
| Study Focus | Animal Model | Key Findings | Implication |
| Metabolomics of Heart Tissue | Sprague-Dawley Rats | α-Tocopheryl nicotinate was detected in the hearts of rats fed a diet containing α-tocopheryl acetate and niacin, but not the nicotinate ester itself. nih.govmdpi.com | Demonstrates the existence of an endogenous synthesis pathway for α-tocopheryl nicotinate. nih.govvulcanchem.com |
| Heart Failure Model | Sprague-Dawley Rats | Cardiac levels of α-tocopheryl nicotinate were 30-fold lower in rats with heart failure compared to healthy controls. nih.govmdpi.comresearchgate.net | Suggests a potential pathophysiological role for endogenous α-tocopheryl nicotinate in cardiac function. nih.govresearchgate.net |
The precise enzymatic machinery responsible for the endogenous synthesis of α-tocopheryl nicotinate in mammalian tissues has not been fully elucidated. nih.gov However, the process is hypothesized to be an esterification reaction. google.com Dietary vitamin E esters, such as acetate and succinate (B1194679), are typically hydrolyzed to free tocopherol by esterases in the intestinal lumen before absorption. nih.govbasicmedicalkey.comcambridge.org
The endogenous formation of α-tocopheryl nicotinate implies the existence of an enzymatic pathway that can catalyze the reverse reaction—the esterification of free α-tocopherol with nicotinic acid (or an activated form of it) within tissues like the heart. nih.govmdpi.com It is plausible that specific transferases or esterases, under particular physiological conditions, facilitate this synthesis. The discovery that the biological system appears to possess a mechanism to generate α-tocopheryl nicotinate from its precursors, vitamin E and niacin, opens a new area of investigation into vitamin metabolism. mdpi.com
Comparative Analysis of Endogenous Levels of α-Tocopheryl Nicotinate versus Other Vitamin E Esters
Vitamin E is often provided in supplements and fortified foods as more stable esterified forms, most commonly α-tocopheryl acetate and α-tocopheryl succinate. nih.govresearchgate.net These synthetic esters are generally considered pro-vitamins, requiring hydrolysis in the intestine to release free α-tocopherol for absorption and activity. nih.govbasicmedicalkey.com
The endogenous detection of α-tocopheryl nicotinate presents a unique case compared to these other common esters. The key distinction lies in the evidence of its in vivo synthesis. nih.gov The metabolomics study that identified α-tocopheryl nicotinate in rat hearts did not report similar decreases in other forms of vitamin E, such as α-tocopheryl acetate or free α-tocopherol, in the failing hearts. mdpi.com This differential regulation suggests that the endogenous α-tocopheryl nicotinate may have specific biological roles beyond simply acting as a storage or transport form of vitamin E. nih.govmdpi.com While other tocopherol metabolites, such as carboxyethyl-hydroxychromans (CEHCs), are well-documented products of vitamin E catabolism, the endogenous formation of an ester like the nicotinate appears to be a distinct metabolic pathway. nih.govacs.orginfona.pl
| Vitamin E Form | Primary Source | Endogenous Synthesis Evidence | Key Comparative Finding |
| α-Tocopheryl Nicotinate | Synthetic/Supplemental | Yes, detected in rat heart tissue from precursors. nih.govmdpi.com | Levels were dramatically reduced in a rat model of heart failure, while other vitamin E forms were not. mdpi.com |
| α-Tocopheryl Acetate | Synthetic/Supplemental | Not reported as endogenously synthesized. It is a pro-vitamin requiring hydrolysis. nih.govbasicmedicalkey.com | Commonly used in supplements; serves as a stable source of α-tocopherol. nih.govmdpi.com |
| α-Tocopheryl Succinate | Synthetic/Supplemental | Not reported as endogenously synthesized. It is a pro-vitamin requiring hydrolysis. nih.gov | Another common ester form used in supplements. nih.govresearchgate.net |
| Free α-Tocopherol | Natural/Dietary | N/A (base molecule) | The active form of vitamin E, released from dietary esters by hydrolysis. nih.govbasicmedicalkey.com |
Pharmacokinetics and Biotransformation of α Tocopheryl Nicotinate
Absorption Kinetics of α-Tocopheryl Nicotinate (B505614) in Biological Systems
The absorption of α-tocopheryl nicotinate is influenced by its chemical form and physiological conditions. researchgate.netgoogle.com Being a fat-soluble compound, its absorption is linked to lipid digestion and absorption processes. google.com
Comparative Absorption Studies with α-Tocopheryl Acetate (B1210297) and Free α-Tocopherol
Research comparing the absorption of α-tocopheryl nicotinate with α-tocopheryl acetate and free α-tocopherol has revealed significant differences. Studies in rats have shown that α-tocopheryl nicotinate is hydrolyzed more slowly than α-tocopheryl acetate. nih.gov This slower hydrolysis suggests that a greater amount of α-tocopheryl nicotinate may be absorbed in its esterified form compared to the acetate ester. nih.gov
One study found that while both α-tocopheryl nicotinate and α-tocopheryl acetate are largely converted to free α-tocopherol after oral administration, higher concentrations of the intact α-tocopheryl nicotinate ester were detected in the blood. nih.gov This indicates that a portion of α-tocopheryl nicotinate escapes hydrolysis in the gastrointestinal tract. nih.gov In contrast, another study in rats reported that α-tocopheryl acetate generally showed greater uptake than α-tocopheryl nicotinate. cir-safety.orgcir-safety.org
A study comparing radio-labeled α-tocopheryl nicotinate and α-tocopheryl acetate found that tissue concentrations of α-tocopherol were higher in the group treated with α-tocopheryl acetate at most time points measured between 3 and 48 hours post-administration. mdpi.com
Table 1: Comparative Absorption Characteristics
| Feature | α-Tocopheryl Nicotinate | α-Tocopheryl Acetate | Free α-Tocopherol |
|---|---|---|---|
| Hydrolysis Rate | Slower nih.gov | Faster nih.gov | Not applicable |
| Absorption Form | Absorbed partially as intact ester nih.gov | Primarily absorbed after hydrolysis to free α-tocopherol nih.govwikipedia.org | Absorbed as free α-tocopherol wikipedia.org |
| Resulting Blood Levels | Higher levels of intact ester in blood nih.gov | Primarily increases free α-tocopherol levels in blood nih.gov | Increases free α-tocopherol levels in blood nih.gov |
| Tissue Uptake | Generally lower tissue concentrations of α-tocopherol compared to acetate form cir-safety.orgmdpi.com | Generally higher tissue concentrations of α-tocopherol cir-safety.orgmdpi.com | Bioavailability can be lower than esterified forms when ingested alone nih.gov |
Influence of Physiological States on α-Tocopheryl Nicotinate Absorption
The physiological state of an individual can impact the absorption of α-tocopheryl nicotinate. For instance, food intake stimulates the secretion of bile and pancreatic juices, which are essential for the formation of lipid-bile micelles necessary for the absorption of fat-soluble compounds like α-tocopheryl nicotinate. nih.govresearchgate.net
In a study involving patients with chronic pancreatitis, a condition that impairs pancreatic function, fasting serum levels of free α-tocopherol were significantly lower compared to healthy controls. nih.govresearchgate.net This suggests that compromised pancreatic function can reduce the absorption and hydrolysis of α-tocopheryl nicotinate. researchgate.net
Metabolic Pathways and De-esterification of α-Tocopheryl Nicotinate
Once absorbed, α-tocopheryl nicotinate undergoes metabolic transformation, primarily through the cleavage of its ester bond. edpsciences.org
Hydrolysis of α-Tocopheryl Nicotinate to α-Tocopherol and Nicotinic Acid
The primary metabolic step for α-tocopheryl nicotinate is its hydrolysis into its two constituent molecules: α-tocopherol and nicotinic acid. edpsciences.org This de-esterification process is facilitated by esterases present in the intestinal lumen and potentially within other tissues. nih.govresearchgate.net While this hydrolysis is a key step, evidence suggests that it is not a prerequisite for intestinal absorption, as the intact ester can also be absorbed. nih.gov
Differential Metabolic Fates of Tocopherol and Nicotinic Acid Moieties Post-Hydrolysis
Following hydrolysis, the α-tocopherol and nicotinic acid moieties follow distinct metabolic pathways. nih.govedpsciences.org The released α-tocopherol is metabolized, with tocopheryl quinone being a major metabolite found in plasma and red blood cells. nih.govresearchgate.net
The nicotinic acid moiety's metabolism also differs from that of free nicotinic acid. nih.gov When α-tocopheryl nicotinate is administered, the primary metabolite of the nicotinic acid portion found in plasma and red blood cells is nicotinamide (B372718). nih.govresearchgate.net In contrast, when free nicotinic acid is given to rats, the main urinary metabolite is nicotinuric acid, whereas for α-tocopheryl nicotinate, it is nicotinic acid itself. nih.govresearchgate.netnih.gov This suggests that α-tocopheryl nicotinate may serve as a carrier for nicotinic acid, allowing for a more gradual supply to the NAD pathway. nih.govresearchgate.net
Table 2: Metabolic Fates of α-Tocopheryl Nicotinate Moieties
| Moiety | Primary Metabolite (from α-Tocopheryl Nicotinate) | Primary Urinary Metabolite (from α-Tocopheryl Nicotinate) | Comparison with Free Form Administration |
|---|---|---|---|
| α-Tocopherol | Tocopheryl quinone (in plasma and red blood cells) nih.govresearchgate.net | Not specified | Metabolized to various products including α-tocopheryl quinone psu.edu |
| Nicotinic Acid | Nicotinamide (in plasma, red blood cells, and liver) researchgate.netnih.gov | Nicotinic acid researchgate.netnih.gov | Main urinary metabolite is nicotinuric acid when free nicotinic acid is administered researchgate.netnih.gov |
Distribution and Tissue Accumulation of α-Tocopheryl Nicotinate and its Metabolites
After absorption and metabolism, α-tocopheryl nicotinate and its breakdown products are distributed throughout the body. nih.govgoogle.com The intact ester has been found in red blood cells. nih.govresearchgate.net Studies involving intravenous injection in rats showed that unchanged α-tocopheryl nicotinate was distributed across various liver cell organelles, including the nuclear, mitochondrial, lysosomal, and microsomal fractions. nih.gov
The tocopherol moiety is taken up by red blood cell membranes, while the nicotinic acid moiety is distributed within the contents of red blood cells. nih.gov The distribution of α-tocopherol released from the nicotinate ester follows the general pattern for vitamin E, with the liver being a principal storage site, although the adrenal glands show the greatest uptake. cir-safety.orgindustrialchemicals.gov.au Other tissues that accumulate α-tocopherol include skeletal muscle, lungs, and adipose tissue. industrialchemicals.gov.au Research in lambs indicated that oral supplementation with various forms of vitamin E, including α-tocopheryl nicotinate, resulted in different levels of α-tocopherol accumulation in various organs, implying different rates of uptake and turnover. edpsciences.org
Bioavailability Assessment of α-Tocopheryl Nicotinate in Preclinical Models
The bioavailability of α-tocopheryl nicotinate has been evaluated in several preclinical models, often in comparison with α-tocopheryl acetate, a more common form of vitamin E supplement. nih.govresearchgate.net These studies reveal significant differences in how these esters are absorbed and utilized in different species.
A study in rats by Nakamura et al. demonstrated that the hydrolysis of vitamin E esters is not a mandatory step for their intestinal absorption. mdpi.com The research found that α-tocopheryl nicotinate was absorbed more slowly but that larger concentrations of the intact ester were found in the blood compared to α-tocopheryl acetate, suggesting that more α-tocopheryl nicotinate bypasses hydrolysis in the gastrointestinal tract. mdpi.comresearchgate.net
The presence of food has also been shown to be a critical factor in the absorption of α-tocopheryl nicotinate. A study in beagle dogs found that the maximum blood concentrations of the compound were five-fold higher in non-fasted subjects compared to those that were fasted. mdpi.com
The following tables summarize key findings from preclinical bioavailability assessments.
Table 1: Comparative Bioavailability of α-Tocopheryl Nicotinate (α-TN) vs. α-Tocopheryl Acetate (α-TA) in Preclinical Models
| Animal Model | Key Findings | Reference |
| Rats | α-TN is hydrolyzed more slowly than α-TA. mdpi.com | mdpi.com |
| Greater absorption of α-TN in its intact esterified form compared to α-TA. nih.govmdpi.com | nih.govmdpi.com | |
| α-TA generally showed greater uptake than α-TN. epa.gov | epa.gov | |
| Sheep | Bioavailability of α-TA was significantly greater than α-TN, based on plasma and tissue concentrations. nih.govfao.org | nih.govfao.org |
Table 2: Pharmacokinetic Research Findings for α-Tocopheryl Nicotinate in Preclinical Models
| Animal Model | Research Focus | Detailed Finding | Reference |
| Beagle Dogs | Effect of Food on Absorption | Maximum blood concentration of α-tocopheryl nicotinate was 5-fold higher in non-fasted dogs compared to fasted dogs. mdpi.com | mdpi.com |
| Rats | Metabolism | The main metabolite of the tocopherol moiety is tocopheryl quinone, and for the nicotinic acid moiety, it is nicotinamide. nih.gov | nih.gov |
| Intact Compound | Intact α-tocopheryl nicotinate was found in red blood cells. nih.gov | nih.gov |
Cellular and Molecular Mechanisms of Action of α Tocopheryl Nicotinate
Beyond Direct Antioxidant Activity: Investigation of Intact α-Tocopheryl Nicotinate (B505614) Structure-Specific Mechanisms
Emerging research suggests that α-Tocopheryl Nicotinate confers biological functions independent of its role as a mere source of α-tocopherol or niacin nih.govnih.govresearchgate.netnih.govnih.govpatsnap.com. Studies comparing TN with α-tocopherol acetate (B1210297) plus niacin (T+N) have revealed differential effects on cellular metabolite profiles and signaling pathways, supporting the hypothesis that the intact TN molecule actively participates in cellular processes nih.gov.
Modulation of Cellular Signaling Pathways by α-Tocopheryl Nicotinate
α-Tocopheryl Nicotinate has been shown to influence key cellular signaling cascades, suggesting a role in regulating cellular responses.
Research has demonstrated that α-Tocopheryl Nicotinate can activate the mitogen-activated protein kinase (MAPK) pathways, specifically the extracellular signal-regulated kinase (ERK) pathway. Studies using cultured human vascular smooth muscle cells treated with TN showed significant increases in the phosphorylation levels of p44 and p42 ERK MAP kinases, with the effect peaking around 30 minutes post-treatment nih.gov. This activation suggests that TN can initiate intracellular signaling cascades that regulate cell behavior.
Table 1: Modulation of ERK MAP Kinase Phosphorylation by α-Tocopheryl Nicotinate
| Treatment Group | ERK Phosphorylation Level (Relative Change) | Time Point |
| α-Tocopheryl Nicotinate (TN) | Increased | 30 minutes |
| Control (Untreated cells, implied) | Baseline | 30 minutes |
| Data from: nih.gov |
The observed activation of cellular signaling pathways by TN points towards the possibility of receptor-mediated mechanisms. While specific receptors for α-Tocopheryl Nicotinate have not been definitively identified, it is hypothesized that TN may interact with cell surface receptors to elicit its effects nih.govnih.gov. Niacin, a component of TN, is known to bind to the G-protein coupled receptor 109A (GPR109A) nih.gov. Given that TN is more efficient in modulating certain lipid mediators, it is speculated that TN might bind to GPR109A or other receptors with even greater efficacy than niacin alone nih.gov. The discovery of α-tocopherol-specific membrane receptors further supports the notion that vitamin E derivatives can engage in receptor-mediated signaling nih.gov.
Induction of Bioactive Lipid Mediators by α-Tocopheryl Nicotinate
α-Tocopheryl Nicotinate has been implicated in the modulation of cellular lipid profiles, particularly in the induction of bioactive lipid mediators such as N-acylethanolamines.
Studies have indicated that α-Tocopheryl Nicotinate can upregulate the levels of various primary fatty acid amides, including anandamide (B1667382) (N-arachidonoylethanolamine) and palmitamide nih.govrsc.org. Treatment of cultured human vascular smooth muscle cells with TN led to a notable increase in arachidonoylethanolamine levels compared to cells treated with α-tocopherol acetate and niacin separately nih.govrsc.org. Anandamide and other N-acylethanolamines are endogenous signaling lipids involved in numerous physiological processes nih.gov. The promotion of these mediators suggests that TN may influence cellular signaling through the endocannabinoid system or related pathways nih.govrsc.org.
Table 2: Effect of α-Tocopheryl Nicotinate on Arachidonoylethanolamine Levels
| Treatment Group | Arachidonoylethanolamine Level (Arbitrary Units) |
| α-Tocopheryl Nicotinate (TN) | Elevated compared to T+N |
| α-Tocopherol Acetate + Niacin (T+N) | Baseline (or lower than TN) |
| Data from: rsc.org |
The induction of N-acylethanolamines, which are derived from fatty acids, suggests an influence on pathways related to the arachidonic acid cascade nih.govnih.gov. α-Tocopheryl Nicotinate may exert its effects by either activating the synthetic pathways for these lipid mediators or by inhibiting their catabolic pathways nih.govrsc.org. For instance, TN signaling might inhibit enzymes such as fatty acid amide hydrolase, which is responsible for the breakdown of N-acylethanolamines into arachidonic acid and ethanolamine (B43304) nih.govrsc.org. While α-tocopherol itself has been shown to modulate phospholipase A2 activity, a key enzyme in releasing arachidonic acid from cell membranes nih.gov, the specific role of intact TN in directly influencing the arachidonic acid cascade requires further elucidation. However, the observed increase in anandamide, a molecule derived from arachidonic acid, points to an indirect influence on this critical metabolic pathway nih.govnih.govjst.go.jp.
Effects on Gene Expression and Protein Modulation
Research indicates that α-tocopheryl nicotinate can influence cellular processes by modulating the expression of various genes and affecting cellular populations. Studies suggest that the α-tocopherol moiety, released from the nicotinate ester, plays a role in regulating gene transcription and protein levels.
Specifically, α-tocopherol has been shown to regulate the expression of genes involved in cellular structure, lipid metabolism, and cell adhesion. These include genes encoding for α-tropomyosin, collagenase, α-tocopherol transfer protein (α-TTP), low-density lipoprotein (LDL) scavenger receptors, class A scavenger receptor (SR-A), and CD36 nih.gov. Furthermore, the expression of intercellular cell adhesion molecule-1 (ICAM-1) has been observed to increase following supplementation with α-tocopheryl nicotinate nih.gov.
In addition to influencing gene expression, α-tocopheryl nicotinate has demonstrated effects on cellular differentiation. It has been shown to increase the proportion of CD4+CD8-T cells within thymocytes, suggesting an impact on T-cell maturation pathways medchemexpress.com.
Data Table: Gene Expression and Protein Modulation by α-Tocopheryl Nicotinate
| Target Gene/Cellular Component | Observed Effect | Citation |
| α-tropomyosin | Gene expression regulated | nih.gov |
| Collagenase | Gene expression regulated | nih.gov |
| α-tocopherol transfer protein | Gene expression regulated | nih.gov |
| LDL scavenger receptors | Gene expression regulated | nih.gov |
| Class A scavenger receptor (SR-A) | Gene expression regulated | nih.gov |
| CD36 | Gene expression regulated | nih.gov |
| ICAM-1 | Gene expression enhanced | nih.gov |
| Thymocytes (CD4+CD8- T cells) | Increased proportion (influencing T-cell differentiation) | medchemexpress.com |
Role in Redox Homeostasis and Oxidative Stress Mitigation
α-Tocopheryl nicotinate contributes to maintaining cellular redox homeostasis and mitigating oxidative stress, primarily through the antioxidant actions of its α-tocopherol component. Oxidative stress occurs when the production of reactive oxygen species (ROS) and other prooxidants overwhelms the body's antioxidant defense systems, leading to cellular damage semanticscholar.org.
Investigation of Lipid Peroxidation Inhibition by α-Tocopheryl Nicotinate
Lipid peroxidation, a chain reaction involving the oxidation of lipids, is a significant contributor to cellular damage, particularly affecting cell membranes rich in polyunsaturated fatty acids researchgate.netdrugbank.com. α-Tocopheryl nicotinate has been investigated for its efficacy in inhibiting this process.
Data Table: Lipid Peroxidation Inhibition by α-Tocopheryl Nicotinate
| Study/Observation | Effect on Lipid Peroxidation | Target System/Condition | Citation |
| Chung et al. | Reduced lipid peroxidation stress | Erythrocyte membranes in type 2 diabetic patients | nih.gov |
| Higashi and Kikuchi | Significantly reduced lipid peroxidation | Platelets (in response to hydrogen peroxide) | nih.gov |
| General mechanism of α-tocopheryl nicotinate | Prevents lipid peroxidation | Cell membranes | medchemexpress.com |
| α-tocopheryl nicotinate in type 2 diabetes | Reduces lipid peroxidation stress | Red blood cell membrane | medchemexpress.com |
| α-tocopherol (active form of nicotinate) | Suppresses oxidative conversion of low-density lipids; reduces lipid peroxidation stress on red blood cell membrane | Low-density lipids; Red blood cell membrane | google.com |
Interaction with Free Radical Scavenging Systems
Upon administration, α-tocopheryl nicotinate is hydrolyzed to release α-tocopherol and niacin mdpi.com. The antioxidant functions are primarily attributed to the α-tocopherol released. α-Tocopherol acts as a chain-breaking antioxidant by scavenging lipid peroxyl radicals, thereby interrupting the propagation of reactive oxygen species (ROS) within lipid membranes mdpi.comnih.govdrugbank.comoregonstate.edu. This action involves the donation of a hydrogen atom from its phenolic hydroxyl group to the free radical frontiersin.org.
The resulting tocopheroxyl radical can be regenerated back into active α-tocopherol through interactions with other antioxidants, such as vitamin C (ascorbate) and ubiquinol (B23937) nih.govsigmaaldrich.com. Furthermore, tocopherols (B72186), including the α-tocopherol derived from α-tocopheryl nicotinate, engage in cooperative interactions with other antioxidant systems, such as glutathione (B108866) and carotenoids, which collectively help maintain cellular redox balance under various environmental conditions nih.govnih.gov.
Data Table: Interaction with Free Radical Scavenging Systems
| Antioxidant System/Component | Interaction with α-Tocopherol (from Nicotinate) | Role | Citation |
| Lipid Peroxyl Radicals | Scavenged by α-tocopherol, interrupting propagation of ROS in lipid membranes. | Chain-breaking antioxidant activity. | mdpi.comnih.govdrugbank.comoregonstate.edu |
| Vitamin C (Ascorbate) | Regenerates the tocopheroxyl radical back to α-tocopherol. | Antioxidant regeneration of α-tocopherol. | nih.govsigmaaldrich.com |
| Ubiquinol | Regenerates the tocopheroxyl radical back to α-tocopherol. | Antioxidant regeneration of α-tocopherol. | nih.govsigmaaldrich.com |
| Glutathione | Works cooperatively with α-tocopherol. | Maintenance of appropriate redox states. | nih.govnih.gov |
| Carotenoids | Works cooperatively with α-tocopherol. | Maintenance of appropriate redox states. | nih.govnih.gov |
| Other Antioxidants | Can regenerate the tocopheroxyl radical back to α-tocopherol. | Regeneration of α-tocopherol. | nih.govsigmaaldrich.com |
Investigative Research into the Therapeutic Potential of α Tocopheryl Nicotinate
Neurological and Neurodegenerative Research
Potential Roles in Neuropathic Pain Mechanisms
While direct research specifically on α-tocopheryl nicotinate's role in neuropathic pain is limited, studies on vitamin E (α-tocopherol) and its combination with other antioxidants suggest a potential therapeutic avenue. Neuropathic pain is often associated with increased oxidative stress and inflammation in the nervous system nih.govnih.govscielo.br. Vitamin E, as a primary fat-soluble antioxidant, is known to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cell membranes and potentially modulating neuroinflammatory pathways nih.govnih.govscielo.broregonstate.edu.
Research indicates that vitamin E, often in combination with vitamin C, can attenuate neuropathic pain behaviors in animal models. These effects are thought to be mediated by reducing central sensitization, a key mechanism in the development of chronic pain states nih.govscielo.br. Studies suggest that vitamin E can reduce the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in the spinal cord and dorsal root ganglia, pathways implicated in pain processing nih.govplos.org. Furthermore, vitamin E may influence the expression of genes related to oxidative stress and inflammation, modulating signaling pathways involved in pain perception scielo.br. Although these findings primarily involve α-tocopherol or vitamin E/C combinations, the inherent antioxidant properties of α-tocopheryl nicotinate (B505614) suggest it could similarly exert beneficial effects by mitigating oxidative stress in neural tissues relevant to neuropathic pain sigmaaldrich.com.
Diabetes Mellitus Research
Diabetes mellitus is characterized by hyperglycemia, which can lead to oxidative stress and damage to various tissues, including blood vessels, nerves, and eyes. α-Tocopheryl nicotinate has shown promise in mitigating some of these complications.
Impact on Microangiopathy and Retinopathy in Diabetic Models
Research has investigated the impact of α-tocopheryl nicotinate on microvascular complications associated with diabetes, particularly diabetic retinopathy. Oxidative stress plays a significant role in the pathogenesis of diabetic retinopathy, contributing to damage in the retinal microvasculature mdpi.comnih.govminervamedica.it. Studies suggest that α-tocopheryl nicotinate can help slow the progression of microangiopathy in type 2 diabetics by reducing lipid peroxidation stress within red blood cell membranes and improving blood rheology medchemexpress.comgoogle.com.
Clinical investigations have demonstrated that α-tocopheryl nicotinate treatment can improve hemorheological properties and retinal microcirculation in patients with type 2 diabetes mellitus and retinopathy google.comnih.govmdpi.comresearchgate.net. Specifically, improvements in blood viscosity and red blood cell deformability have been observed, which are critical for maintaining adequate blood flow in the microvasculature nih.govresearchgate.net. Furthermore, studies involving other forms of vitamin E have shown potential benefits in animal models, such as preventing the advancement of acellular capillaries and improving retinal blood flow in streptozotocin-induced diabetic rats mdpi.com. One study using a tocotrienol-rich vitamin E formulation (Tocovid) in patients with type 2 diabetes showed a significant decrease in the area of diabetic macular edema and prevented an increase in retinal microhemorrhages over 12 months, suggesting a protective role against retinal damage nih.gov.
Lipid Peroxidation Stress in Erythrocyte Membranes in Diabetes
A key mechanism by which α-tocopheryl nicotinate may exert its beneficial effects in diabetes is by reducing lipid peroxidation stress in erythrocyte membranes medchemexpress.comgoogle.comnih.govmdpi.comchemsrc.comglpbio.comreliasmedia.com. Oxidative stress in diabetes leads to increased lipid peroxidation, which can impair the function and deformability of red blood cells nih.govmdpi.comresearchgate.net. By acting as an antioxidant, α-tocopheryl nicotinate helps to prevent this damage medchemexpress.comglpbio.com.
One study reported that treatment with α-tocopheryl nicotinate in type 2 diabetic patients with retinopathy led to a significant reduction in malondialdehyde (MDA) levels in erythrocyte membranes, a marker of lipid peroxidation nih.gov. This reduction in oxidative stress was correlated with improvements in red blood cell deformability, suggesting that mitigating lipid peroxidation is central to improving blood rheological properties nih.gov.
Table 1: Effects of α-Tocopheryl Nicotinate on Erythrocyte Membranes and Blood Rheology in Type 2 Diabetes
| Finding | Study Reference |
| Reduction in lipid peroxidation stress (MDA levels) in erythrocyte membranes: 0.17 ± 0.13 nmol/L (p<0.005) | nih.gov |
| Negative linear correlation between red cell deformability and MDA levels (R = -0.79, p<0.001; R = -0.78, p<0.002) | nih.gov |
| Improvements in blood rheological properties and red cell deformability attributed to reduced lipid peroxidation stress | medchemexpress.comnih.govmdpi.comchemsrc.comglpbio.com |
| Reduction in blood viscosity at different shear rates and viscoelasticity | nih.gov |
| Reduction in resistance of erythrocyte deformation | nih.gov |
Other Emerging Research Areas
Beyond diabetes, α-tocopheryl nicotinate is being explored for its potential in other health domains.
Renal Function and Disease Models
Oxidative stress and inflammation are significant contributors to the pathogenesis of kidney disease researchgate.netwjgnet.comnih.gov. Vitamin E, due to its antioxidant capabilities, has been investigated for its renoprotective effects. Studies in animal models and some human trials suggest that vitamin E supplementation can help prevent kidney injury, modulate tubulointerstitial injury, and inhibit the expression of transforming growth factor-beta (TGF-β) wjgnet.com.
In patients with chronic kidney disease (CKD), oxidative stress is a known risk factor for cardiovascular complications researchgate.netwjgnet.com. While research specifically on α-tocopheryl nicotinate's renal effects is less extensive than for general vitamin E, the compound's antioxidant properties suggest a potential role in mitigating renal oxidative damage researchgate.netwjgnet.comnih.gov. Some studies on vitamin E in diabetic nephropathy have shown beneficial effects on biomarkers of kidney damage, inflammation, and oxidative stress nih.gov. Furthermore, vitamin E has been investigated for its role in drug-induced acute kidney injury (AKI), with meta-analyses suggesting it can improve oxidative stress indicators and kidney function in animal models frontiersin.org. One study noted that vitamin E supplementation normalized hyperfiltration associated with early diabetic renal disease reliasmedia.com.
Ocular Health Research
The antioxidant and anti-inflammatory properties of vitamin E derivatives, including α-tocopheryl nicotinate, are of interest in ocular health mdpi.comresearchgate.net. Diabetic retinopathy, a major cause of vision loss, is strongly linked to oxidative stress and microvascular damage mdpi.comnih.govminervamedica.it. As discussed in section 5.4.1, research on vitamin E and its esters has shown promise in improving retinal microcirculation and reducing markers of damage in diabetic retinopathy models mdpi.comnih.govmdpi.comnih.govreliasmedia.com.
Beyond diabetic complications, α-tocopheryl nicotinate is also utilized in cosmetic formulations, where its antioxidant properties are valued for skin health and protection paulaschoice.frresearchgate.net. Some research has explored its application in managing ocular surface conditions like dry eye, where it may help mitigate inflammation and oxidative stress, thereby improving tear film stability and ocular surface protection researchgate.net. The compound's ability to improve vascular health in the eye has also been noted in broader contexts, potentially reducing risks for conditions such as macular degeneration google.com.
Comparative Efficacy and Mechanisms Among Vitamin E Esters
Differential Biological Activities of α-Tocopheryl Nicotinate (B505614) versus α-Tocopheryl Acetate (B1210297) and α-Tocopheryl Succinate (B1194679)
Vitamin E, in general, is recognized for its ability to inhibit platelet aggregation, a process critical in blood clot formation and cardiovascular health darwin-nutrition.frdrugbank.compharmacist.comncats.io. Research comparing different esterified forms has revealed differential potencies in this regard. Both α-tocopheryl nicotinate and α-tocopheryl acetate have demonstrated greater efficacy in inhibiting platelet aggregation compared to unesterified α-tocopherol when induced by agents like arachidonic acid and collagen nih.govnih.gov. Specifically, α-tocopheryl nicotinate has been found to be significantly more potent than α-tocopheryl acetate in inhibiting collagen-induced platelet aggregation.
Table 1: Relative Potency of Vitamin E Esters in Inhibiting Platelet Aggregation
| Compound | Relative Potency vs. α-Tocopheryl Acetate | Relative Potency vs. Free α-Tocopherol | Primary Inducer |
| α-Tocopheryl Nicotinate | 1-5 times more potent | 2-18 times more potent | Arachidonic Acid, Collagen |
| α-Tocopheryl Acetate | - | Less potent than Nicotinate | Arachidonic Acid, Collagen |
Data compiled from nih.govnih.gov. Potency is relative to inhibition of platelet aggregation.
Studies investigating the effects of vitamin E esters on blood pressure have indicated that certain forms possess antihypertensive properties. Research in rat models has demonstrated that both α-tocopheryl nicotinate and α-tocopheryl acetate can reduce the progression of hypertension and offer protection against associated pathologies like myocardial fibrosis nih.gov. α-Tocopheryl nicotinate, in particular, has been noted for its applications in lowering blood pressure and has been approved in some regions for treating symptoms associated with hypertension researchgate.netncats.iomdpi.comthegoodscentscompany.com. While both acetate and nicotinate forms show beneficial effects in animal models, direct quantitative comparisons of their antihypertensive efficacy in humans are less extensively documented.
The impact of vitamin E esters on cellular signaling pathways can vary, leading to different biological outcomes. For instance, α-tocopheryl succinate (α-TS) has been identified as particularly effective in inducing differentiation, inhibiting proliferation, and promoting apoptosis in cancer cells, often without affecting normal cells capes.gov.brtandfonline.comnih.govresearchgate.net. This suggests a distinct signaling mechanism for α-TS compared to other forms.
In studies examining vascular smooth muscle cells (VSMC) under atherosclerosis-like conditions, α-tocopheryl nicotinate (TN) and α-tocopheryl acetate (TA) exhibited different effects on nitric oxide (NO) production compared to α-tocopheryl succinate (TS). While TS enhanced lipopolysaccharide (LPS)/interferon-gamma (IFN)-induced NO production, TN and TA did not show this enhancement. Furthermore, TN and TA were observed to lower the TS-enhanced NO generation and inducible nitric oxide synthase (iNOS) expression, indicating that these esters interact differently with cellular signaling pathways related to NO metabolism msu.ru. Additionally, α-tocopherol, and by extension its esters, can inhibit protein kinase C activity, an enzyme involved in cell proliferation and differentiation in various cell types including smooth muscle cells and platelets drugbank.compharmacist.comdrugbank.com.
Implications of Hydrolysis Rates on Comparative Bioactivity
The rate at which vitamin E esters are hydrolyzed in the body can significantly influence their bioavailability and subsequent biological activity nih.govresearchgate.netresearchgate.netoregonstate.edu. Esterified forms are generally more stable than free α-tocopherol, offering protection against oxidation before absorption mdpi.com.
Studies suggest that the slower hydrolysis of α-tocopheryl nicotinate may contribute to its observed in vivo effects, potentially leading to greater absorption or a sustained release of α-tocopherol and/or the nicotinate moiety nih.govresearchgate.netresearchgate.net. In contrast, α-tocopheryl acetate is typically hydrolyzed more efficiently by esterases in the intestine compared to α-tocopheryl succinate, which may explain observed differences in their biopotency and tissue distribution researchgate.netmdpi.comlipidbank.jp. In vitro studies examining the hydrolysis of various vitamin E esters by pancreatic carboxyl ester hydrolase indicate that factors such as lipophilicity and the presence of bile acids influence the hydrolysis rate, with different esters showing varying susceptibility to enzymatic breakdown nih.gov.
Advanced Research Methodologies Applied to α Tocopheryl Nicotinate
Metabolomics Approaches in Identifying Biological Functions
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in identifying novel biological functions of α-tocopheryl nicotinate (B505614), suggesting that its actions extend beyond serving as a mere source of vitamin E. nih.govmdpi.com Studies have shown that the biological system appears to possess a mechanism to endogenously form α-tocopheryl nicotinate from dietary vitamin E and niacin. mdpi.comresearchgate.net
A key finding from metabolomics studies is that α-tocopheryl nicotinate exerts different effects on cells compared to the co-administration of α-tocopheryl acetate (B1210297) and niacin. mdpi.com In one pivotal study, human vascular smooth muscle cells were treated with α-tocopheryl nicotinate. Metabolite profiling revealed that the compound significantly upregulated various primary fatty acid amides, including anandamide (B1667382) (arachidonoylethanoamine) and palmitamide, within a short 10-minute exposure. nih.govmdpi.comsigmaaldrich.com This rapid response points towards a direct role in cell signaling. nih.govresearchgate.net
Furthermore, metabolomics analysis of rat heart tissue revealed that the level of endogenous α-tocopheryl nicotinate was dramatically reduced—by as much as 30-fold—in a state of heart failure. nih.govmdpi.comresearchgate.net This finding is particularly significant as other forms of vitamin E were not similarly decreased, indicating a specific role for the nicotinate ester in cardiac pathophysiology. researchgate.net These studies collectively suggest that α-tocopheryl nicotinate has a unique biological function in eliciting cell signaling pathways, independent of the antioxidant properties of vitamin E. nih.govmdpi.com
Table 1: Key Metabolites Upregulated by α-Tocopheryl Nicotinate in Human Vascular Smooth Muscle Cells
| Metabolite | Class | Potential Function |
|---|---|---|
| Anandamide (Arachidonoylethanoamine) | Endocannabinoid | Cell signaling, anti-inflammatory responses |
| Palmitamide | Fatty Acid Amide | Cell signaling |
| Oleamide | Fatty Acid Amide | Anti-inflammatory properties |
| Virodhamine | Endocannabinoid | Anti-inflammatory properties |
| Oleoylethanolamide | Fatty Acid Amide | Anti-inflammatory properties |
In Vitro Cellular Models for Mechanism Elucidation
In vitro cellular models have been crucial for dissecting the specific mechanisms of action of α-tocopheryl nicotinate at the cellular level. These studies often compare its effects to those of α-tocopheryl acetate to highlight the unique contributions of the nicotinate moiety.
In human vascular smooth muscle cells, α-tocopheryl nicotinate was shown to activate mitogen-activated protein kinases (MAPKs), a key family of proteins involved in intracellular signaling. nih.govmdpi.comresearchgate.net This activation further supports the hypothesis that α-tocopheryl nicotinate functions as a signaling molecule. researchgate.net
Studies using platelets have also provided valuable insights. One investigation demonstrated that α-tocopheryl nicotinate was more effective than α-tocopheryl acetate in suppressing hydrogen peroxide-induced platelet aggregation. mdpi.com Interestingly, while α-tocopheryl acetate had no effect on ADP-induced platelet aggregation, α-tocopheryl nicotinate exhibited a suppressive effect. nih.gov The lipid peroxidation of platelets induced by hydrogen peroxide was also significantly reduced by α-tocopheryl nicotinate, a benefit not observed with α-tocopheryl acetate. mdpi.comnih.gov These findings suggest that the intact ester form may have direct effects on cellular processes.
Table 2: Comparative Effects of α-Tocopheryl Nicotinate and α-Tocopheryl Acetate in In Vitro Models
| Cellular Model | Parameter Measured | Effect of α-Tocopheryl Nicotinate | Effect of α-Tocopheryl Acetate |
|---|---|---|---|
| Human Vascular Smooth Muscle Cells | MAP Kinase Activation | Activated | Not reported to have the same effect |
| Human Platelets | Hydrogen Peroxide-Induced Aggregation | More effective suppression | Less effective suppression |
| Human Platelets | ADP-Induced Aggregation | Suppressive effect | No suppressive effect |
| Human Platelets | Hydrogen Peroxide-Induced Lipid Peroxidation | Significantly reduced | Not significantly reduced |
In Vivo Animal Models for Pharmacological and Physiological Investigations
In vivo animal models have been essential for understanding the pharmacological and physiological effects of α-tocopheryl nicotinate in a whole-organism context. These studies have investigated its absorption, metabolism, and efficacy in various physiological and pathological conditions.
Studies in rats have demonstrated that α-tocopheryl nicotinate is hydrolyzed more slowly than α-tocopheryl acetate, and that complete hydrolysis is not a prerequisite for its intestinal absorption. nih.gov This slower hydrolysis may contribute to some of its distinct in vivo effects. mdpi.com Research in beagle dogs and healthy human volunteers has shown that the absorption of α-tocopheryl nicotinate is significantly enhanced when administered with food. nih.gov
In rat models of hypertension, α-tocopheryl nicotinate was found to be approximately five times more potent than α-tocopheryl acetate in reducing the progression of hypertension and protecting against associated complications like myocardial fibrosis and pulmonary edema. nih.gov Another study highlighted that α-tocopheryl nicotinate, but not other forms of vitamin E, was significantly decreased in the hearts of rats with heart failure, reinforcing its potential importance in cardiovascular health. mdpi.comnih.gov
Investigations into its effects on the immune system in mice showed that both α-tocopheryl nicotinate and α-tocopheryl acetate could inhibit IgE antibody formation, with the nicotinate ester showing slightly greater potency. nih.gov
Table 3: Summary of Key Findings from In Vivo Animal Studies on α-Tocopheryl Nicotinate
| Animal Model | Focus of Study | Key Finding |
|---|---|---|
| Rat | Intestinal Absorption | Hydrolyzed more slowly than α-tocopheryl acetate; absorption can occur without prior hydrolysis. nih.gov |
| Beagle Dog | Absorption with Food | Plasma levels of the ester were five-fold higher when administered with food compared to a fasted state. nih.gov |
| Rat | Hypertension | Five times more potent than α-tocopheryl acetate in antihypertensive effects. nih.gov |
| Rat | Heart Failure | Endogenous levels in the heart were dramatically reduced. mdpi.comnih.gov |
| Mouse | Immune Response | Slightly greater potency than α-tocopheryl acetate in inhibiting IgE antibody formation. nih.gov |
Computational Biology and Bioinformatics in α-Tocopheryl Nicotinate Research
Computational biology and bioinformatics are emerging as powerful tools in the study of α-tocopheryl nicotinate, offering insights into its molecular interactions and signaling pathways. These approaches allow researchers to analyze complex biological data and formulate new hypotheses.
Computational analysis has been used to support the findings from metabolomics studies, demonstrating that α-tocopheryl nicotinate promotes anti-inflammatory signals. oup.com This is achieved, in part, through the upregulation of molecules with known anti-inflammatory properties, such as anandamide and oleamide. oup.com Furthermore, these computational approaches have helped to confirm that α-tocopheryl nicotinate, but not the combination of vitamin E acetate and niacin, activates the extracellular signal-regulated kinase (ERK) pathway, which is involved in anti-inflammatory signaling. oup.com
These computational studies suggest a novel biological function for α-tocopheryl nicotinate as an anti-inflammatory molecule that operates through mechanisms other than direct free-radical scavenging, a role traditionally attributed to vitamin E. oup.com By modeling the potential interactions of α-tocopheryl nicotinate with cellular receptors and enzymes, researchers can better predict its biological activities and guide future experimental research. researchgate.net
Future Directions and Translational Research Perspectives
Elucidation of Specific Receptors and Downstream Signaling Pathways for α-Tocopheryl Nicotinate (B505614)
While the biological activities of α-tocopherol are known to involve interaction with various cellular components, the specific receptors and signaling cascades engaged by the esterified form, α-tocopheryl nicotinate, remain largely uncharacterized. Future research must focus on identifying the direct molecular targets of the intact molecule, as well as understanding the distinct effects of its hydrolysis products, α-tocopherol and nicotinic acid, following its slower metabolic processing.
The gene-regulatory activities of α-tocopherol suggest potential pathways that α-tocopheryl nicotinate might also modulate, possibly in a more sustained manner due to its slower hydrolysis. nih.govmdpi.com It has been shown to regulate genes for scavenger receptors like class A scavenger receptor (SR-A) and CD36, as well as the low-density lipoprotein (LDL) scavenger receptor. nih.gov The inhibition of nuclear factor (NF)-κB activation by other vitamin E esters also points to a critical anti-inflammatory pathway that warrants investigation in the context of α-tocopheryl nicotinate. nih.gov Given that the nicotinic acid moiety is a precursor for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), exploring the compound's influence on the NAD pathway is another crucial research avenue. nih.gov
| Potential Receptor/Pathway | Associated Function | Rationale for Investigation |
|---|---|---|
| Scavenger Receptors (SR-A, CD36) | Lipid uptake, inflammatory signaling | α-tocopherol is a known regulator; sustained release from α-tocopheryl nicotinate may offer enhanced modulation. nih.gov |
| Nuclear Factor-κB (NF-κB) Signaling | Inflammation, immune response | Other vitamin E esters inhibit NF-κB; this is a probable mechanism for α-tocopheryl nicotinate's anti-inflammatory effects. nih.gov |
| NAD+ Biosynthesis Pathway | Cellular metabolism, energy production | The nicotinic acid moiety can serve as a precursor, potentially making α-tocopheryl nicotinate an effective carrier to supply this pathway. nih.gov |
| α-Tocopherol Transfer Protein (α-TTP) | Vitamin E transport and distribution | Investigating the binding affinity and transport of the esterified form could explain its unique bioavailability and tissue distribution. |
Identification of Biomarkers for α-Tocopheryl Nicotinate Efficacy and Metabolism
To facilitate clinical and preclinical studies, there is a pressing need to identify and validate biomarkers that can track the metabolism of α-tocopheryl nicotinate and predict its biological efficacy. Research has identified the primary metabolites of the tocopherol moiety as tocopheryl quinone and the main metabolite of the nicotinic acid portion as nicotinamide, both found in plasma and red blood cells. nih.gov These compounds represent primary candidates for biomarkers of exposure and metabolic conversion.
Future metabolomics studies should aim to identify a broader signature that correlates with the physiological effects of α-tocopheryl nicotinate. This could include downstream markers of oxidative stress, inflammation, and microcirculatory function. Establishing a clear link between the levels of α-tocopheryl nicotinate and its metabolites (e.g., tocopheryl quinone, nicotinamide) and specific clinical or physiological outcomes is essential for optimizing its potential applications.
| Potential Biomarker | Matrix | Relevance |
|---|---|---|
| α-Tocopheryl Nicotinate (intact) | Plasma, Red Blood Cells | Measures absorption and bioavailability of the esterified form. nih.gov |
| Tocopheryl Quinone | Plasma, Red Blood Cells | Primary metabolite of the tocopherol moiety; indicates metabolic processing. nih.gov |
| Nicotinamide | Plasma, Red Blood Cells | Primary metabolite of the nicotinic acid moiety; indicates hydrolysis and availability for the NAD pathway. nih.gov |
| Markers of Oxidative Stress (e.g., F2-isoprostanes) | Urine, Plasma | Assesses downstream antioxidant efficacy. |
| Inflammatory Cytokines (e.g., IL-6, TNF-α) | Plasma | Measures modulation of inflammatory pathways. |
Exploration of Synergistic Effects with Other Bioactive Compounds
While one study concluded that the effects of α-tocopheryl nicotinate on microcirculation are due to the independent action of the molecule itself rather than a synergistic effect of its components, the potential for synergy with other, distinct bioactive compounds remains an open and promising area of research. nih.gov The antioxidant network within the body relies on the interplay of various molecules. For instance, α-tocopherol is regenerated by vitamin C or ubiquinol (B23937) after it scavenges a free radical. nih.gov
Investigating whether co-administration of α-tocopheryl nicotinate with these or other antioxidants (e.g., polyphenols, carotenoids) could enhance its protective effects is a logical next step. Such combinations could potentially lead to a more robust defense against oxidative stress or a multi-pronged approach to modulating inflammation.
| Bioactive Compound | Potential Synergistic Mechanism | Potential Research Focus |
|---|---|---|
| Vitamin C (Ascorbic Acid) | Regeneration of the oxidized α-tocopherol radical back to its active form. nih.gov | Studies on enhanced antioxidant capacity and reduced markers of lipid peroxidation. |
| Coenzyme Q10 (Ubiquinol) | Acts as a reductant for the α-tocopherol radical, similar to Vitamin C. nih.gov | Investigating improved mitochondrial function and protection in models of metabolic disease. |
| Quercetin (Flavonoid) | Complementary antioxidant and anti-inflammatory actions. medrxiv.org | Exploring enhanced anti-inflammatory signaling and vascular protective effects. |
| Omega-3 Fatty Acids (EPA/DHA) | Combined anti-inflammatory effects and membrane stabilization. | Assessing synergistic benefits in neuroinflammatory or cardiovascular models. |
Development of Novel Research Tools and Analytical Techniques for α-Tocopheryl Nicotinate Studies
Advancements in analytical chemistry are crucial for deepening our understanding of α-tocopheryl nicotinate. While high-performance liquid chromatography (HPLC) methods exist for the analysis of various tocopherols (B72186), specific, highly sensitive, and validated methods for the simultaneous quantification of α-tocopheryl nicotinate and its key metabolites in biological matrices are needed. nih.govresearchgate.net
Future efforts should focus on leveraging hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to achieve lower detection limits and greater specificity. nih.gov The development of supercritical fluid chromatography (SFC-MS) could offer a "green" analytical alternative with reduced solvent consumption and rapid analysis times. nih.gov These advanced methods will be indispensable for detailed pharmacokinetic and metabolic studies.
| Analytical Technique | Advantage | Application in α-Tocopheryl Nicotinate Research |
|---|---|---|
| HPLC with UV/Fluorescence Detection | Established methodology for tocopherol analysis. nih.govresearchgate.net | Routine quantification in quality control and preclinical studies. |
| LC-MS/MS | High sensitivity and specificity; structural confirmation. nih.gov | Definitive quantification of the parent compound and metabolites in complex biological samples (plasma, tissue). |
| GC-MS | High resolution for volatile compounds (requires derivatization). nih.gov | Analysis of specific metabolites after appropriate sample preparation. |
| SFC-MS | Rapid analysis, reduced organic solvent use. nih.gov | High-throughput screening and "green" analytical chemistry approaches for pharmacokinetic studies. |
Bridging Preclinical Findings to Potential Academic Clinical Research Hypotheses
Translating the unique preclinical profile of α-tocopheryl nicotinate into well-designed academic clinical trials is the ultimate goal. The process involves moving from initial laboratory observations (in vitro) to animal models (in vivo) to establish safety and efficacy before proceeding to human studies. whitecoatsfoundation.org The slower hydrolysis and distinct metabolic fate of α-tocopheryl nicotinate compared to other vitamin E forms provide a strong foundation for novel clinical hypotheses. nih.gov
For example, preclinical findings demonstrating superior effects on microcirculation could be translated into a clinical trial hypothesis investigating its efficacy in conditions characterized by endothelial dysfunction or impaired peripheral blood flow. nih.govnih.gov Its potential as an effective carrier for nicotinic acid suggests another hypothesis: that it could support cellular NAD+ levels more efficiently and with a different kinetic profile than direct nicotinic acid supplementation. nih.gov
Potential Academic Clinical Research Hypotheses:
Hypothesis 1: Due to its slower hydrolysis and sustained release of active moieties, α-tocopheryl nicotinate will demonstrate superior efficacy in improving endothelial function and reducing markers of vascular inflammation in subjects with metabolic syndrome compared to an equivalent dose of α-tocopheryl acetate (B1210297) and nicotinic acid administered separately.
Hypothesis 2: In elderly subjects, supplementation with α-tocopheryl nicotinate will lead to a more significant and sustained increase in plasma nicotinamide levels and lymphocyte NAD+ concentrations compared to standard nicotinamide, suggesting a more effective delivery mechanism.
Hypothesis 3: The unique metabolic profile of α-tocopheryl nicotinate provides enhanced protection against exercise-induced oxidative stress and muscle damage in athletes compared to α-tocopheryl acetate, as measured by biomarkers of lipid peroxidation and muscle enzymes.
Q & A
Q. What are the primary biochemical pathways through which Vitamin E Nicotinate exerts its antioxidant and vascular protective effects?
this compound is hydrolyzed in the bloodstream into α-tocopherol (a potent antioxidant) and niacin (vitamin B3), which synergistically inhibit lipid peroxidation in cell membranes and modulate lipid metabolism . The compound’s dual mechanism involves scavenging reactive oxygen species (ROS) via α-tocopherol and improving endothelial function through niacin’s vasodilatory effects . Methodologically, researchers should validate hydrolysis kinetics using high-performance liquid chromatography (HPLC) to quantify metabolite levels in plasma under varying physiological conditions .
Q. How can researchers standardize assays to quantify this compound’s bioavailability in preclinical models?
Bioavailability studies require dissolution testing in media mimicking gastrointestinal conditions (e.g., pH 1.2–6.8 buffers with surfactants like SDS) to assess release kinetics . Pharmacokinetic profiling in animal models (e.g., rats) should include timed blood sampling followed by LC-MS/MS to measure α-tocopherol and niacin concentrations. Standardized protocols must account for interspecies metabolic differences .
Q. What are the validated biomarkers for assessing this compound’s efficacy in lipid modulation studies?
Key biomarkers include serum triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and oxidative stress markers (e.g., malondialdehyde). In clinical trials, paired t-tests or ANOVA should compare pre- and post-intervention levels, with stratification for variables like diet and comorbidities .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s efficacy across demographic subgroups?
Conflicting data (e.g., variable HDL-C responses in diabetic vs. non-diabetic cohorts) necessitate stratified randomization and covariate-adjusted analyses. For example, a 2022 study controlled for baseline glycemic status and used mixed-effects models to isolate treatment effects . Meta-analyses of heterogeneous trials should employ sensitivity analyses to identify confounding factors .
Q. What experimental models best replicate human vascular pathologies for studying this compound’s therapeutic potential?
Rat models of pulmonary hypertension (PH) with right ventricular failure, induced by OVA immunization and Sugen5416, have demonstrated altered α-tocopherol nicotinate levels correlating with ROS overproduction . Researchers should combine metabolomics (e.g., LC-MS) with hemodynamic measurements to validate translational relevance.
Q. How can in vitro and in vivo data be integrated to optimize dosing regimens for vascular disease trials?
Pharmacodynamic modeling using allometric scaling from animal data (e.g., bioavailability in sheep ) can inform human dosing. Phase I trials should incorporate adaptive designs, adjusting doses based on real-time biomarker feedback (e.g., LDL-C reduction thresholds) .
Q. What strategies mitigate oxidative artifact generation during this compound sample preparation?
Pre-analytical protocols must include antioxidant preservatives (e.g., EDTA), anaerobic sample handling, and immediate freezing at -80°C to prevent α-tocopherol degradation. Method validation should test recovery rates under varying storage conditions .
Methodological Challenges and Solutions
Q. How do researchers address variability in dissolution profiles of this compound formulations?
Comparative dissolution studies across formulations (e.g., generic vs. originator capsules) use USP apparatus II (paddle method) in multiple media (water, pH 1.2–6.8 buffers with 0.2% SDS). Similarity factors (f2 > 50) ensure bioequivalence, validated via HPLC-UV at 265 nm .
Q. What statistical approaches are optimal for analyzing small-sample studies on rare adverse effects?
Bayesian hierarchical models improve power in underpowered cohorts by borrowing strength from prior data. For example, a 2018 study on hepatotoxicity used Markov chain Monte Carlo (MCMC) methods to estimate rare-event probabilities .
Q. How can metabolomics elucidate this compound’s role in redox signaling networks?
Untargeted metabolomics (e.g., GC-TOF/MS) paired with pathway enrichment analysis (via KEGG or Reactome) identifies ROS-associated metabolites (e.g., glutathione disulfide). Network pharmacology models can map interactions between niacin-derived NAD+ and antioxidant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
